Home > Products > Bioactive Reagents P57 > (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid - 331763-66-7

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Catalog Number: EVT-338846
CAS Number: 331763-66-7
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-Amino-3-(3,4-dimethylphenyl)butanoic acid

Compound Description: (3R)-4-Amino-3-(3,4-dimethylphenyl)butanoic acid is a GABA analog and a potential GABAB1 receptor inhibitor. [] It exhibited promising binding affinity to the extracellular domain of the human GABAB1 receptor in Rosetta-based molecular docking calculations. []

Relevance: This compound shares a similar carbon backbone structure with (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, both possessing a butanoic acid moiety. The key difference lies in the substitution on the phenyl ring, with (3R)-4-Amino-3-(3,4-dimethylphenyl)butanoic acid featuring two methyl groups at the 3 and 4 positions, while the target compound has a fluorine atom at the 3 position. Both compounds are classified as γ-amino butyric acid (GABA) analogues. []

(3R)-4-Amino-3-(3-fluorophenyl)butanoic acid

Compound Description: (3R)-4-Amino-3-(3-fluorophenyl)butanoic acid is a GABA analogue identified as a potential GABAB1 receptor inhibitor through computational studies. [] Molecular docking calculations suggested a favorable binding interaction with the GABAB1 receptor's extracellular domain. []

Relevance: This compound is structurally very similar to the target compound, (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid. The only difference is the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen in the target compound. Both belong to the γ-amino butyric acid (GABA) analogue class of compounds. []

(3R)-3-(4-Acetylphenyl)-4-aminobutanoic acid

Compound Description: (3R)-3-(4-Acetylphenyl)-4-aminobutanoic acid, a GABA analogue, emerged as a potential lead compound for GABAB1 receptor inhibition based on computational studies. [] It demonstrated favorable binding affinity to the GABAB1 receptor in molecular docking simulations. []

(3R)-4-Amino-3-(4-methoxyphenyl)butanoic acid

Compound Description: (3R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, a GABA analogue, emerged as a potential GABAB1 receptor inhibitor through computational analysis. [] Molecular docking simulations indicated promising binding affinity to the GABAB1 receptor. []

(3R)-4-Amino-3-phenylbutanoic acid

Compound Description: (3R)-4-Amino-3-phenylbutanoic acid is a GABA analogue identified as a potential lead compound for GABAB1 receptor inhibition through computational methods. []

Relevance: This compound is structurally similar to (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, sharing the core butanoic acid structure. The key difference lies in the substitution on the phenyl ring, with (3R)-4-Amino-3-phenylbutanoic acid lacking any substituents on the phenyl ring, whereas the target compound has a fluorine atom at the 3 position. Both are grouped under the γ-amino butyric acid (GABA) analogue category. []

3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric esters

Compound Description: 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric esters represent a crucial intermediate in synthesizing the antidiabetic drug (R)-Sitagliptin. [] These esters are synthesized via nickel-catalyzed enantioselective hydrogenation of enamines. []

Relevance: This compound shares a similar butanoic acid core structure with (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid. Both also have a Boc protecting group on the amine. The primary difference lies in the substitution pattern on the phenyl ring: the (R)-Sitagliptin intermediate contains three fluorine atoms at the 2, 4, and 5 positions, whereas the target compound has a single fluorine substituent at the 3 position. []

(R)-Sitagliptin

Compound Description: (R)-Sitagliptin is a commercially available antidiabetic drug. [] It is synthesized using 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric esters as a key intermediate. []

Relevance: Although the full structure of (R)-Sitagliptin is not provided in the context, it's clear that it's synthesized from a precursor sharing the same core structure with (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid—a butanoic acid with a substituent at the 3-position of the phenyl ring. []

Baclofen

Compound Description: Baclofen is a medication primarily used to treat spasticity. [] It acts as a GABAB receptor agonist, mimicking the effects of GABA, an inhibitory neurotransmitter in the central nervous system.

Relevance: Baclofen is a γ-amino butyric acid (GABA) analogue, similar to (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid. [] Both compounds target the GABAB receptor, highlighting their shared pharmacological relevance. []

TOLIbut

Compound Description: TOLIbut, short for (R)-3-amino-4-(4-chlorophenyl)butanoic acid, serves as a valuable building block in synthesizing baclofen and other GABA analogues. []

Relevance: TOLIbut, like (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, belongs to the γ-amino butyric acid (GABA) analogue family. [] This classification underscores their structural similarities and shared chemical features. []

Phenibut

Compound Description: Phenibut, chemically known as β-phenyl-γ-aminobutyric acid, is a central nervous system depressant with anxiolytic effects. [] It acts primarily as a GABAB receptor agonist.

Relevance: Phenibut, along with (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, falls under the category of γ-amino butyric acid (GABA) analogues. [] This classification highlights their structural similarities and potential for interacting with the GABAB receptor. []

Overview

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound with significant relevance in pharmaceutical research and chemical synthesis. Its unique structure, featuring a tert-butoxycarbonyl protecting group and a fluorophenyl moiety, makes it an intriguing candidate for various applications in medicinal chemistry. This compound is often utilized in the development of drugs that target specific biological pathways.

Source

The compound can be sourced from various chemical suppliers, including LGC Standards and VWR, which provide detailed specifications and availability information. It is typically produced on demand and requires specific documentation for purchase due to its classification as a controlled product .

Classification

This compound falls under the category of amino acids and derivatives, specifically classified as a protected amino acid due to the presence of the tert-butoxycarbonyl group. Its molecular formula is C15H20FNO4C_{15}H_{20}FNO_{4}, with a molecular weight of approximately 297.32 g/mol .

Synthesis Analysis

Methods

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves several key steps:

  1. Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl derivative.
  2. Formation of the Butanoic Acid Backbone: The butanoic acid structure is constructed through standard organic synthesis techniques, often involving coupling reactions.
  3. Introduction of the Fluorophenyl Group: The fluorophenyl moiety is introduced via electrophilic aromatic substitution or similar methods.

Technical Details

The synthesis often employs techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation. The use of chiral reagents may also be necessary to ensure the desired stereochemistry .

Molecular Structure Analysis

Structure

The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid can be represented using various notations:

  • Molecular Formula: C15H20FNO4C_{15}H_{20}FNO_{4}
  • SMILES Notation: CC(C)(C)OC(=O)N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1F
  • InChI Key: PUMMDCKRQRQFAD-LLVKDONJSA-N

This compound features a central butanoic acid chain with a fluorinated phenyl group and a protected amino group, contributing to its biological activity and stability .

Data

The accurate mass of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is reported as 297.32 g/mol, with additional structural data available from chemical databases .

Chemical Reactions Analysis

Reactions

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid participates in various chemical reactions typical for amino acids and their derivatives:

  1. Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.
  2. Coupling Reactions: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of larger peptides or proteins.
  3. Nucleophilic Substitution: The fluorine atom on the phenyl ring may participate in nucleophilic substitution reactions under specific conditions.

Technical Details

These reactions are often conducted under controlled environments using solvents that promote reactivity while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product purity .

Mechanism of Action

Process

The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid primarily relates to its role as an intermediate in drug synthesis. Its structure allows it to interact with biological targets through:

  1. Binding Affinity: The fluorophenyl group enhances binding interactions with specific receptors or enzymes, potentially increasing the efficacy of drugs derived from this compound.
  2. Stability: The tert-butoxycarbonyl group provides protection during synthesis, ensuring that the amino functionality remains intact until desired.

Data

Research indicates that modifications to the fluorophenyl moiety can significantly alter biological activity, making this compound a valuable scaffold in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly provided but typically determined during characterization.
  • Solubility: Soluble in organic solvents; specific solubility data include approximately 0.316 mg/ml in water.

Chemical Properties

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, essential for membrane permeability.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses suggest that this compound exhibits favorable properties for pharmaceutical applications, including high bioavailability potential due to its solubility profile .

Applications

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid finds applications primarily in:

  1. Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds, particularly those targeting metabolic pathways.
  2. Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.

Its unique properties make it an essential component in developing new therapeutic agents aimed at treating various diseases .

Properties

CAS Number

331763-66-7

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

IUPAC Name

(3R)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

ZKVPDNJRPDEQCZ-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.